5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the Dimethylaminopropyl Group: This can be done through a nucleophilic substitution reaction.
Addition of the 4-Ethoxy-2-Methylbenzoyl Group: This step may involve an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups in the compound can be reduced to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- **5-(4-CHLOROPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29BrN2O4 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29BrN2O4/c1-5-32-19-11-12-20(16(2)15-19)23(29)21-22(17-7-9-18(26)10-8-17)28(25(31)24(21)30)14-6-13-27(3)4/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+ |
InChI Key |
GEIPFNSECHUZAV-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Br)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Br)O)C |
Origin of Product |
United States |
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